molecular formula CH2NNa2O5P B1365258 Disodium carbamoyl phosphate CAS No. 72461-86-0

Disodium carbamoyl phosphate

Cat. No.: B1365258
CAS No.: 72461-86-0
M. Wt: 184.98 g/mol
InChI Key: ZZRCKSSPGJOTEE-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Disodium carbamoyl phosphate (DCP) primarily targets the Carbonic Anhydrase IV (CA-IV) . CA-IV is known to stimulate the sodium/bicarbonate transporter activity of SLC4A4, which plays a crucial role in pH homeostasis . It is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid .

Mode of Action

DCP is an important reagent in organic synthesis due to its ability to activate carboxylic acids and convert them to their corresponding mixed anhydrides . It interacts with its targets by activating carboxylic acids, which facilitates cyclization reactions .

Biochemical Pathways

In all organisms, carbamoyl phosphate (CP), the active form of DCP, is a precursor common to the synthesis of arginine and pyrimidines . In Escherichia coli and most other Gram-negative bacteria, CP is produced by a single enzyme, carbamoyl phosphate synthase (CPSase), encoded by the carAB operon . This high-energy substance is coordinated by metabolic controls for the needs of both pathways .

Pharmacokinetics

It’s known that all reaction intermediates in the production of cp are extremely reactive and unstable . They are protected by tunneling through a long internal channel .

Result of Action

The activation of carboxylic acids by DCP leads to the formation of their corresponding mixed anhydrides . This is used in the synthesis of cyclic peptides and macrocycles .

Action Environment

The action of DCP is influenced by environmental factors. For instance, CP is a thermally labile molecule, easily decomposed into phosphate and cyanate, or phosphate and carbamate depending on the pH of the solution . Biological systems have developed several mechanisms including channeling between enzymes, increased affinity of CP to enzymes, and keeping CP in a specific conformation to protect this unstable molecule .

Biochemical Analysis

Biochemical Properties

Disodium carbamoyl phosphate is a key intermediate in the biosynthesis of pyrimidines and arginine. It is synthesized by the enzyme carbamoyl phosphate synthetase, which catalyzes the reaction of bicarbonate, ammonia, and ATP to form carbamoyl phosphate. This compound interacts with several enzymes, including ornithine transcarbamylase and aspartate transcarbamylase, which utilize carbamoyl phosphate in the urea cycle and pyrimidine biosynthesis, respectively . The interactions between this compound and these enzymes are crucial for the regulation of these metabolic pathways.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in the urea cycle and pyrimidine biosynthesis, which are essential for nitrogen metabolism and DNA synthesis. The compound affects cell signaling pathways by regulating the availability of pyrimidines, which are necessary for DNA and RNA synthesis . Additionally, this compound impacts gene expression by modulating the levels of pyrimidine nucleotides, which are required for the synthesis of nucleic acids .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates enzymes such as carbamoyl phosphate synthetase, ornithine transcarbamylase, and aspartate transcarbamylase . These interactions facilitate the conversion of carbamoyl phosphate into other essential metabolites, such as citrulline and carbamoyl aspartate. The compound also influences enzyme activity by acting as a substrate for these enzymes, thereby regulating their catalytic functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the regulation of nitrogen metabolism and pyrimidine biosynthesis . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in metabolic pathways without causing adverse effects . At high doses, this compound can lead to toxicity and adverse effects, such as disruptions in nitrogen metabolism and cellular function . Threshold effects have been observed, where the compound’s beneficial effects are maximized at optimal dosages, while higher dosages result in diminishing returns and potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the urea cycle and pyrimidine biosynthesis . In the urea cycle, it is converted into citrulline by ornithine transcarbamylase, which is then further processed to produce urea and ornithine . In pyrimidine biosynthesis, this compound is converted into carbamoyl aspartate by aspartate transcarbamylase, which is then used to synthesize pyrimidine nucleotides . These pathways are essential for nitrogen metabolism and the synthesis of nucleic acids.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by factors such as its affinity for transporters and binding proteins, as well as its stability and solubility . These interactions ensure that this compound is available where it is needed for metabolic processes.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical functions. It is primarily found in the mitochondria and cytosol, where it participates in the urea cycle and pyrimidine biosynthesis, respectively . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . These mechanisms are crucial for the regulation of metabolic pathways and the maintenance of cellular function.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Disodium carbamoyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

This compound’s unique ability to activate carboxylic acids and facilitate cyclization reactions makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

disodium;carbamoyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4NO5P.2Na/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRCKSSPGJOTEE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2NNa2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72461-86-0
Record name Disodium carbamoyl phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072461860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium carbamoyl phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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